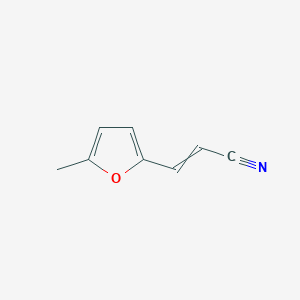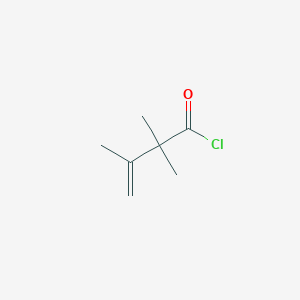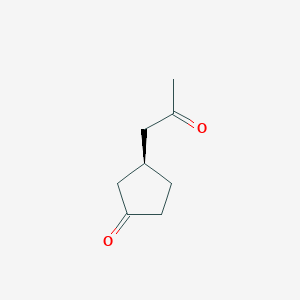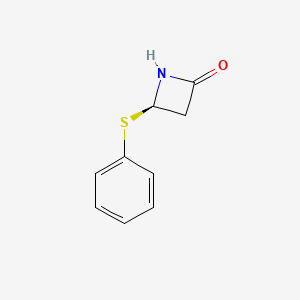
(4R)-4-(Phenylsulfanyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-(Phenylsulfanyl)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their presence in various bioactive compounds, including β-lactam antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Phenylsulfanyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-amino acid derivative with a phenylsulfanyl group, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for azetidinone derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(4R)-4-(Phenylsulfanyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidinone ring can produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to β-lactam antibiotics suggests potential antibacterial activity.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (4R)-4-(Phenylsulfanyl)azetidin-2-one depends on its specific interactions with molecular targets. In the context of antibacterial activity, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to β-lactam antibiotics. The phenylsulfanyl group may also interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
(4R)-4-(Phenylsulfanyl)azetidin-2-one: Unique due to the presence of the phenylsulfanyl group.
Azetidin-2-one: Lacks the phenylsulfanyl group, but shares the azetidinone core.
β-Lactam antibiotics: Contain the azetidinone ring and exhibit antibacterial activity.
Uniqueness
This compound is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to other azetidinone derivatives.
特性
CAS番号 |
85270-00-4 |
|---|---|
分子式 |
C9H9NOS |
分子量 |
179.24 g/mol |
IUPAC名 |
(4R)-4-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C9H9NOS/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)/t9-/m1/s1 |
InChIキー |
IQVDSMUMVVBIQZ-SECBINFHSA-N |
異性体SMILES |
C1[C@H](NC1=O)SC2=CC=CC=C2 |
正規SMILES |
C1C(NC1=O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


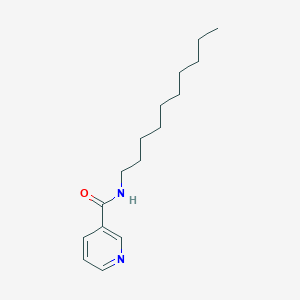
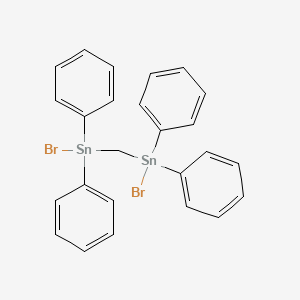
![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
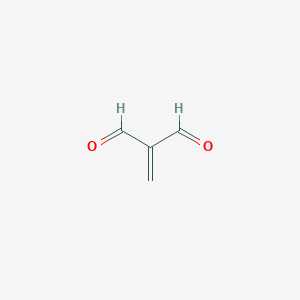

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)


